molecular formula C17H19BrN2O2S B259567 1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine

1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B259567
M. Wt: 395.3 g/mol
InChI Key: OGZAWLINCACFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 4-bromo-benzenesulfonyl chloride with 4-(p-tolyl)-piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a tool for studying biological processes involving sulfonyl and piperazine groups.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the piperazine ring can interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-benzene-sulfonyl)-4-(p-tolyl)-piperazine
  • 1-(4-Methyl-benzene-sulfonyl)-4-(p-tolyl)-piperazine
  • 1-(4-Nitro-benzene-sulfonyl)-4-(p-tolyl)-piperazine

Uniqueness

1-[(4-bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds might not undergo

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C17H19BrN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3

InChI Key

OGZAWLINCACFDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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